2,4-Hexadiyne-1,6-diol
Description
Discovery and Structural Elucidation of 2,4-Hexadiyne-1,6-diol
The structural characterization of this compound emerged from systematic investigations into diacetylene compounds during the mid-20th century. The compound, bearing the molecular formula C₆H₆O₂ and a molecular weight of 110.11 g/mol, exhibits a distinctive linear structure featuring two terminal hydroxyl groups connected by a conjugated diyne backbone. The Chemical Abstracts Service registry number 3031-68-3 was assigned to this compound, establishing its formal chemical identity within the scientific literature.
Spectroscopic analysis has provided detailed insights into the molecular structure of this compound. Nuclear magnetic resonance studies conducted in dimethyl sulfoxide-d6 reveal characteristic chemical shifts at 4.174 parts per million and 5.16 parts per million, corresponding to the methylene protons adjacent to the hydroxyl groups and the hydroxyl protons themselves, respectively. Mass spectrometric analysis demonstrates a molecular ion peak at mass-to-charge ratio 110, confirming the molecular weight, with significant fragmentation patterns observed at mass-to-charge ratios 81 and 27, corresponding to characteristic diacetylene backbone fragments.
The crystallographic properties of this compound have been extensively characterized, revealing a melting point range of 112-114°C. Infrared spectroscopy provides additional structural confirmation, with characteristic absorption bands corresponding to the hydroxyl groups, carbon-carbon triple bonds, and the conjugated system. The compound appears as a white to light yellow crystalline solid at room temperature, exhibiting the typical physical characteristics of diacetylene compounds.
Table 1: Physical and Spectroscopic Properties of this compound
Historical Development of Diacetylene Chemistry
The foundations of diacetylene chemistry were established through pioneering work in the late 1960s and early 1970s. The first polydiacetylene to be discovered was poly(1,6-bishydroxy hexa-2,4-diacetylene), achieved by Gerhard Wegner in 1969 through the exposure of crystals of 1,6-bishydroxy hexa-2,4-diyne to ultraviolet light. This groundbreaking discovery demonstrated that diacetylene monomers could undergo polymerization while maintaining their crystalline structure, a phenomenon that would later be termed topochemical polymerization.
The theoretical framework for understanding diacetylene polymerization was significantly advanced in 1972 when Raymond H. Baughman coined the term "topochemical polymerization" to describe polymerization reactions occurring due to specific spatial arrangements of monomers in the solid state. Baughman's work established the spatial requirements necessary for successful polymerization, including specific distances and angles between adjacent monomer units that enable the formation of polymer chains without disrupting the overall crystal structure.
Early synthetic approaches to this compound and related compounds relied on classical acetylenic chemistry methods. The compound could be prepared through hydroxymethylation of diacetylene with formaldehyde, although this approach required high dilution conditions that limited its economic feasibility. Alternative synthetic routes utilizing the oxidative coupling of propargyl alcohol via the Glaser method proved more practical and became the preferred preparative approach.
The period from 1970 to 1985 witnessed significant expansion in diacetylene research methodologies. Researchers developed new synthetic techniques for creating various diacetylene derivatives and established correlation relationships between molecular structure and polymerization behavior. During this era, the fundamental principles governing the reactivity of diacetylene compounds in solid-state environments were elucidated through systematic crystallographic and kinetic studies.
Significance in Organic Chemistry and Materials Science
This compound has emerged as a compound of exceptional significance across multiple disciplines within chemistry and materials science. In organic chemistry, the compound serves as a versatile building block for constructing complex molecular architectures through its reactive triple bonds and functional hydroxyl groups. The terminal alkyne functionalities enable efficient click reactions with complementary azide groups, facilitating the formation of well-defined and highly functionalized materials.
The conjugated system present in this compound, consisting of alternating single and triple bonds, provides the compound with extended π-electron delocalization capabilities. This electronic structure makes it particularly valuable for synthesizing conjugated polymers that exhibit interesting electrical and optical properties. These polymers have found applications in organic solar cells, light-emitting diodes, and field-effect transistors, representing significant advances in organic electronics.
In materials science, this compound has contributed to the development of stimuli-responsive materials through its incorporation into polydiacetylene systems. Polydiacetylenes derived from diacetylene monomers including this compound exhibit unique chromatic properties, transitioning from blue non-fluorescent phases to red fluorescent phases upon exposure to various stimuli including temperature, mechanical stress, and chemical interactions.
The compound's role in biosensor development has been particularly noteworthy. The bioorthogonal nature of its alkyne groups allows for selective conjugation with biomolecules containing azide functionalities under physiological conditions. This characteristic minimizes interference with native biological processes and has enabled applications in bioimaging, drug delivery, and protein modification. The development of polydiacetylene-based biosensors has expanded to include detection of influenza virus, where functionalization with sialic acid enables specific binding to viral hemagglutinin proteins.
Table 2: Applications of this compound in Materials Science
Evolution of Research Methodologies
The investigation of this compound and related diacetylene compounds has driven significant advances in analytical and synthetic methodologies. Early research was hampered by the rapid polymerization of diacetylene monomers under standard analytical conditions, particularly during X-ray crystallographic data collection. This challenge was overcome through the development of low-temperature analytical techniques, where data collection at 110 K reduced polymerization rates sufficiently to maintain polymer content below 5 percent during structure determination.
Solid-state nuclear magnetic resonance spectroscopy emerged as a particularly powerful tool for studying the thermal polymerization behavior of diacetylene compounds. The first application of solid-state carbon-13 nuclear magnetic resonance to investigate the thermal polymerization of crystalline this compound bis-(p-toluenesulfonate) provided unprecedented insights into polymerization kinetics. These studies revealed first-order rate constants associated with both induction and autocatalytic periods, enabling calculation of activation energies approximately 20 kilocalories per mole.
The development of topochemical analysis methods has been crucial for understanding the relationship between crystal structure and polymerization reactivity. Researchers established geometric criteria for successful polymerization, including optimal stacking distances of 5 Ångstroms, tilt angles of 45 degrees, and intermolecular distances of 3.5 Ångstroms between reactive carbon atoms. These structural requirements became fundamental principles for predicting and controlling diacetylene polymerization behavior.
Advanced synthetic methodologies have evolved to enable more efficient preparation of this compound and its derivatives. Modern approaches utilize silver catalysts in polar organic solvents under controlled temperature and pressure conditions, typically ranging from 0°C to 150°C and 0.01 to 10 bar pressure. Alternative methods employing oxidative catalytic coupling of propargyl alcohol in the presence of C₄ alcohol solvents such as butanol have provided improved yields and simplified purification procedures.
The integration of multiple analytical techniques has enabled comprehensive characterization of diacetylene polymerization mechanisms. Combined crystallographic, spectroscopic, and kinetic studies have revealed the homogeneous nature of topochemical polymerization, where polymer formation occurs throughout the crystal matrix while maintaining single-crystal integrity. This understanding has been fundamental for developing applications requiring precise control over polymer morphology and properties.
Properties
IUPAC Name |
hexa-2,4-diyne-1,6-diol | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-5-3-1-2-4-6-8/h7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMQYKBAZRDVTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CC#CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32760-02-4 | |
| Record name | 2,4-Hexadiyne-1,6-diol, homopolymer | |
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DSSTOX Substance ID |
DTXSID50184400 | |
| Record name | Hexa-2,4-diyne-1,6-diol | |
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Molecular Weight |
110.11 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
3031-68-3 | |
| Record name | 2,4-Hexadiyne-1,6-diol | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diacetylene glycol | |
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| Record name | Hexa-2,4-diyne-1,6-diol | |
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| Record name | Hexa-2,4-diyne-1,6-diol | |
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| Record name | DIACETYLENE GLYCOL | |
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Preparation Methods
2,4-Hexadiyne-1,6-diol can be synthesized through various methods. One common synthetic route involves the reaction of diacetylene with formaldehyde in the presence of a silver catalyst and a polar organic solvent. The reaction is typically carried out at temperatures ranging from 0°C to 150°C and under pressures ranging from 0.01 to 10 bar . Another method involves the use of propargyl alcohol as a starting material, which undergoes polymerization when heated under vacuum or an inert gas atmosphere .
Chemical Reactions Analysis
Thermal Polymerization
2,4-Hexadiyne-1,6-diol undergoes thermally initiated liquid-state polymerization when functionalized as its bis(p-toluenesulfonate) derivative. This reaction follows a radical chain mechanism and exhibits distinct kinetic behavior compared to solid-state polymerization:
| Parameter | Liquid-State Polymerization | Solid-State Polymerization |
|---|---|---|
| Effective Activation Energy (Eₐ) | 68–95 kJ/mol | 94 ± 2 kJ/mol |
| Rate-Limiting Steps | Multiple steps | Single step |
| Temperature Range | 60–100°C | 80–120°C |
The liquid-state process involves a gradual increase in Eₐ due to evolving reaction complexity, while the solid-state reaction maintains a constant Eₐ, suggesting a simpler mechanism .
Organometallic Cyclization with Osmium Clusters
Reactions with [H₂Os₃(CO)₉(PR₃)] clusters (R = Ph, Et, 4-CF₃C₆H₄) yield pentagonal pyramid frameworks via diyne cyclization:
Key Steps:
-
Cyclization : The diyne forms a μ₃,η¹:η³:η¹-coordinated "Os₃C₃" structure.
-
CO Ligand Dissociation : A CO ligand is lost during coordination.
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Phosphine Migration : Reversible phosphine ligand exchange occurs between Os centers under thermal conditions (70–100°C).
Products:
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[HOs₃(CO)₈(PR₃){μ₃,η¹:η³:η¹-(CH₃–C–CCH–CHC–O)}] (hydride form)
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[Os₃(CO)₈(PR₃){μ₃,η¹:η²:η¹-(CH₃–CH–CCH–CHC–O)}] (non-hydride form after secondary H transfer)
These reactions demonstrate the diol’s ability to act as a bridging ligand in transition metal clusters .
Solid-State Topochemical Polymerization
The bis(p-toluenesulfonate) derivative polymerizes in crystalline form under UV light or heat, forming polydiacetylene chains. Structural studies reveal:
| Crystal Parameter | Value |
|---|---|
| Monomer Repeat Distance | 4.9 Å |
| Dihedral Angle (C≡C–C≡C) | 180° |
| Polymerization Threshold | 100–120°C |
This reaction proceeds via a 1,4-addition mechanism, preserving crystalline order while forming conjugated polymer backbones .
Hydrogenation
Catalytic hydrogenation (e.g., H₂/Pd) converts the diyne to 1,6-hexanediol, a valuable industrial monomer. Post-hydrogenation separation from butanol solvents is achieved via distillation .
Key Research Findings
-
Kinetic Complexity : Liquid-state polymerization exhibits variable Eₐ due to competing i
Scientific Research Applications
Synthesis and Material Science
Polymerization and Cross-linking:
2,4-Hexadiyne-1,6-diol serves as a photo-reactive cross-linking agent in polymer science. It has been utilized in the preparation of conductive polymers like poly(3,4-ethylene dioxythiophene)/poly(styrene sulfonic acid) (PEDOT:PSS). In a study involving quantum dot light-emitting diodes (QLED), the incorporation of this compound improved the external quantum efficiency from 17.2% to 18.9% by enhancing the work function of the hole-injected layer . This demonstrates its utility in developing high-performance electronic devices.
Nonlinear Optical Materials:
The compound has also been investigated for its nonlinear optical properties. Research indicates that derivatives of this compound can be used to create materials suitable for high-speed optical signal processing due to their ability to exhibit significant second harmonic generation (SHG) efficiency . These materials are promising for applications in telecommunications and advanced imaging systems.
Organic Synthesis
Intermediate in Organic Reactions:
this compound functions as an important intermediate in organic synthesis. It can undergo various reactions such as oxidation and substitution due to its reactive triple bonds. For instance, it has been used in the synthesis of thiarubrine A, an antibiotic compound with demonstrated efficacy against several bacterial strains. This highlights its potential role in developing new antimicrobial agents.
Synthesis Methods:
The compound can be synthesized through several methods including the oxidative catalytic coupling of propargyl alcohol or by reacting diacetylene with formaldehyde in the presence of a silver catalyst . These methods are crucial for producing this compound in a laboratory setting for further applications.
Case Studies
Mechanism of Action
The mechanism of action of 2,4-Hexadiyne-1,6-diol primarily involves its ability to undergo polymerization and other chemical reactions. The presence of triple bonds in its structure allows it to participate in various reactions, leading to the formation of different products. For example, in polymerization reactions, the triple bonds can react to form long polymer chains with unique properties . The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Research Findings
Reactivity and Polymerization this compound undergoes topochemical polymerization in the solid state due to aligned diyne moieties, forming conjugated PDAs with optical and electrical properties . In contrast, hexane-1,6-diol lacks conjugated bonds and cannot polymerize under similar conditions . PTS (sulfonate derivative) polymerizes more readily than the parent diol due to improved molecular packing and reduced steric hindrance, enabling applications in nonlinear optics .
Solubility and Derivatization
- The hydroxyl groups in this compound allow derivatization into sulfonate esters (e.g., PTS) or ionic salts (e.g., HDDS), enhancing solubility and functionality . Ionic derivatives (e.g., with trifluoromethyl groups) exhibit superior solubility in polar solvents, enabling solution-phase processing .
Synthetic Challenges Traditional synthesis of this compound involves hazardous diacetylene intermediates, but modern methods use propargyl alcohol oxidative coupling in butanol, avoiding crystallization issues . This process is distinct from simpler diols like hexane-1,6-diol, which are commercially available without specialized protocols .
Table 2: Polymerization Conditions and Outcomes
Biological Activity
2,4-Hexadiyne-1,6-diol (CAS No. 3031-68-3) is a compound with significant potential in various biological applications. Its structure, characterized by a diol functional group and two triple bonds, allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis. This article explores its biological activity, including antimicrobial properties, potential anticancer effects, and applications in polymer science.
- Molecular Formula: C₆H₆O₂
- Molecular Weight: 110.11 g/mol
- Melting Point: 110-114 °C
- Appearance: White to light yellow crystalline powder
Antimicrobial Activity
This compound serves as a precursor in the synthesis of thiarubrine A, an antibiotic compound derived from natural sources. Thiarubrine A has demonstrated efficacy against various bacterial strains, indicating that derivatives of this compound could possess similar antimicrobial properties .
Anticancer Potential
Recent studies have evaluated the bioactivity of propargylic diols related to this compound against cancer cell lines. A notable study synthesized several propargylic diols and assessed their effects on seven tumor cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that structural modifications of this compound could enhance its anticancer activity .
Table 1: Cytotoxicity of Propargylic Diols Against Tumor Cell Lines
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 15.5 |
| HeLa (Cervical) | 12.3 | |
| A549 (Lung) | 18.7 |
The biological activity of this compound may be attributed to its ability to form reactive intermediates that can interact with cellular components such as DNA and proteins. This reactivity is crucial for its potential as an anticancer agent and in antimicrobial applications.
Polymerization Studies
In addition to its biological applications, this compound has been investigated for its polymerization properties. It can undergo solid-state polymerization and has been used as a cross-linking agent in various polymer matrices. For instance, studies have shown that incorporating this compound into PEDOT:PSS films enhances their mechanical and electrical properties .
Table 2: Properties of Polymers Derived from this compound
| Polymer Type | Conductivity (S/cm) | Mechanical Strength (MPa) |
|---|---|---|
| PEDOT:PSS | 0.01 | 50 |
| Cross-linked Network | 0.05 | 75 |
Case Studies
Case Study: Anticancer Activity Evaluation
A recent publication focused on the synthesis and evaluation of propargylic diols derived from natural products showed promising results against various cancer cell lines. The study highlighted the enhanced activity of racemic mixtures compared to pure enantiomers . This finding emphasizes the importance of molecular configuration in determining biological activity.
Case Study: Use in QLED Devices
Another study explored the use of this compound as a photo-reactive cross-linking agent in quantum dot light-emitting diodes (QLEDs). The incorporation of this compound improved the external quantum efficiency of the devices significantly .
Q & A
Q. What are the standard synthetic routes for 2,4-Hexadiyne-1,6-diol, and how can purity be optimized during synthesis?
The compound is typically synthesized from propargyl alcohol via oxidative coupling . Key steps include temperature control (below 150°C) to prevent premature polymerization and vacuum distillation for purification. Purity (>99%) is achieved using GC-monitored recrystallization in ethanol/water mixtures . Impurities often arise from incomplete coupling or residual solvents, which can be minimized via inert atmosphere protocols .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- 1H NMR : Peaks at δ 4.4–4.6 ppm (hydroxyl protons) and δ 2.8–3.2 ppm (acetylenic protons) .
- IR : Strong O-H stretch (~3300 cm⁻¹) and C≡C stretches (~2100–2250 cm⁻¹) .
- GC-MS : Molecular ion peak at m/z 110 (C₆H₆O₂) with fragmentation patterns confirming diacetylene backbone . Differential scanning calorimetry (DSC) can also confirm melting point (113–114°C) .
Q. How should this compound be stored to prevent degradation?
Store at 2–8°C under inert gas (argon/nitrogen) to inhibit moisture absorption and polymerization. Avoid exposure to light or reactive metals (e.g., copper), which catalyze decomposition .
Advanced Research Questions
Q. What strategies mitigate risks during the synthesis of reactive intermediates like 2,4-Hexadiynylene chloroformate?
Chloroformate derivatives (e.g., from reactions with phosgene or thionyl chloride) are shock-sensitive. Key precautions:
- Conduct reactions at ≤0°C in dimethylformamide (DMF) to suppress exothermic decomposition .
- Avoid vacuum distillation; use static inert gas purging during isolation .
- Monitor reaction progress via FTIR for carbonyl intermediates (C=O stretch ~1750 cm⁻¹) .
Q. How does this compound contribute to nonlinear optical (NLO) materials, and what parameters define its performance?
The polymer PTS (poly[this compound bis(p-toluenesulfonate)]) exhibits high third-order NLO susceptibility (χ⁽³⁾ ~10⁻¹⁰ esu) due to its conjugated diacetylene backbone. Performance metrics include:
| Material | χ⁽³⁾ (esu) | Response Time (ps) | Thermal Stability (°C) |
|---|---|---|---|
| PTS | 1.2×10⁻¹⁰ | <2 | >200 |
| GaAs | 1.5×10⁻¹² | 0.1 | 600 |
Source: Adapted from Table 1.3.1 in . Applications include ultrafast optical switching and photonic device fabrication .
Q. What mechanistic insights explain polymerization discrepancies under varying conditions?
Polymerization proceeds via 1,4-addition under heat (>100°C) or UV irradiation. Contradictions in molecular weight (MW) outcomes arise from:
- Oxygen inhibition : Traces of O₂ terminate chain growth, reducing MW by 30–50% .
- Solvent polarity : Aprotic solvents (e.g., THF) yield higher MW (≥10 kDa) vs. protic solvents (e.g., ethanol, ≤5 kDa) due to reduced chain transfer . Advanced characterization via GPC and MALDI-TOF can resolve these discrepancies .
Q. How can this compound enhance carbon nanotube (CNT) nanocomposites?
The diol acts as a dispersant and crosslinker in CNT/polymer composites. In supercritical CO₂, it forms uniform coatings on CNTs, improving tensile strength by 40% and electrical conductivity by 3 orders of magnitude. Key steps:
Methodological Guidance
Resolving contradictions in antibiotic activity data for thiarubrine A derivatives
Discrepancies in MIC values (e.g., 2–8 µg/mL for Staphylococcus aureus) may stem from:
- Stereochemical purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiopure intermediates .
- Solubility factors : Derivatize with sulfonate groups (e.g., HDDS salt) to enhance aqueous bioavailability .
Optimizing alternating multilayer self-assembly with poly(allylamine hydrochloride)
Key parameters:
- pH : 8.5–9.0 to ensure amine protonation and diol deprotonation .
- Layer thickness : 3.2 ± 0.5 nm per layer, confirmed by AFM .
Post-assembly UV irradiation (254 nm, 10 min) stabilizes the structure via diacetylene crosslinking .
Safety and Compliance
Q. Best practices for handling explosive intermediates
- Quench protocols : Use ice-cold 10% NaHCO₃ for chloroformate residues .
- Waste disposal : Incinerate at >1000°C with afterburners to degrade acetylenic byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
